3-methyl-5-nitro-1H-indazol-6-ol
Description
3-Methyl-5-nitro-1H-indazol-6-ol is a nitro-substituted indazole derivative featuring a methyl group at position 3, a nitro group at position 5, and a hydroxyl group at position 4.
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
3-methyl-5-nitro-2H-indazol-6-ol |
InChI |
InChI=1S/C8H7N3O3/c1-4-5-2-7(11(13)14)8(12)3-6(5)10-9-4/h2-3,12H,1H3,(H,9,10) |
InChI Key |
QQRSACJVOOJEFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NN1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-nitro-1H-indazol-6-ol typically involves multiple steps, including nitration, cyclization, and functional group modifications. One common method involves the nitration of 3-methylindazole to introduce the nitro group at the 5th position. This is followed by cyclization reactions to form the indazole ring system. The hydroxyl group can be introduced through subsequent functional group transformations.
Industrial Production Methods
Industrial production of 3-methyl-5-nitro-1H-indazol-6-ol may involve optimizing reaction conditions to achieve high yields and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance reaction efficiency. Scale-up processes often require careful monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-nitro-1H-indazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-methyl-5-amino-1H-indazol-6-ol, while oxidation can introduce additional oxygen-containing functional groups.
Scientific Research Applications
3-methyl-5-nitro-1H-indazol-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-5-nitro-1H-indazol-6-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Position Effects: The hydroxyl group at position 6 in 3-methyl-5-nitro-1H-indazol-6-ol likely increases hydrophilicity compared to non-hydroxylated analogs like 6-methyl-5-nitro-1H-indazole . This could improve solubility in polar solvents, a critical factor in drug formulation. The nitro group at position 5 (vs.
Steric and Electronic Considerations :
- The methyl group at position 3 introduces steric hindrance near the pyrazole nitrogen, which might influence tautomerism or binding affinity in enzyme inhibition studies. In contrast, 6-methyl-5-nitro-1H-indazole has a methyl group farther from the heterocyclic core, possibly reducing steric effects.
Pharmacological Potential
- Antioxidant Activity: Indole derivatives with hydroxyl groups (e.g., –6) exhibit antioxidant properties, suggesting that 3-methyl-5-nitro-1H-indazol-6-ol’s hydroxyl group might confer similar radical-scavenging activity .
Drug Design Considerations :
- Compared to 6-methyl-5-nitro-1H-indazole , the hydroxyl group in the target compound offers a site for prodrug derivatization (e.g., esterification) to modulate bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
